molecular formula C10H15N3O B15222833 N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine

N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine

Cat. No.: B15222833
M. Wt: 193.25 g/mol
InChI Key: QQYSFVKIAYKCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine is a compound that features a pyridine ring substituted with a tetrahydro-2H-pyran group and two amino groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of a pyridine derivative with a tetrahydro-2H-pyran group under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine is unique due to the presence of the tetrahydro-2H-pyran group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-N-(oxan-4-yl)pyridine-3,5-diamine

InChI

InChI=1S/C10H15N3O/c11-8-5-10(7-12-6-8)13-9-1-3-14-4-2-9/h5-7,9,13H,1-4,11H2

InChI Key

QQYSFVKIAYKCLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CN=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.